7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(4-bromophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)6-7-20(13(11)22)10-4-2-9(16)3-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOJEMFPDFVXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and interaction with various biological targets.
Chemical Structure
The compound features a complex structure characterized by a fused bicyclic system that includes a pyrido and triazolo moiety. The presence of bromine and methylthio substituents enhances its lipophilicity and may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant antimicrobial properties. The bromine substituent is particularly noted for contributing to enhanced activity against various microbial strains.
| Compound | Activity | Mechanism |
|---|---|---|
| 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Antimicrobial | Disruption of cell membrane integrity |
| Related Compounds | Varies | Inhibition of cell wall synthesis |
Anticancer Potential
The compound has shown promise in anticancer studies. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Significant growth inhibition |
| A549 (lung cancer) | 15.0 | Moderate growth inhibition |
| HeLa (cervical cancer) | 10.0 | High growth inhibition |
Case Studies
- In Vitro Studies : A study examining the effects of 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one on MCF-7 cells revealed an IC50 value of 12.5 µM, indicating substantial cytotoxicity compared to control groups.
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer proliferation pathways. The absence of key hydrogen bonding interactions in certain derivatives may explain variations in potency against EGFR.
Structure-Activity Relationship (SAR)
The structural features of 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one play a crucial role in its biological activity. Variations in substituents can significantly alter the compound's efficacy:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances antimicrobial activity |
| Methylthio | Increases lipophilicity |
| Fluorine | Alters kinase inhibition |
Scientific Research Applications
Structure
The compound's structure can be represented using various chemical notations:
- SMILES : CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4
- InChI Key : FFXMBOPCCJMBQW-UHFFFAOYSA-N
Anticancer Activity
One of the most significant applications of this compound is in cancer research. Studies have demonstrated its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Case Study: In Vitro Antiproliferative Effects
Research has shown that 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.91 |
| HCT116 (Colon Cancer) | 0.53 |
| A549 (Lung Cancer) | 6.05 |
These values indicate the compound's potency and suggest its potential as a therapeutic agent in oncology.
Other Biological Activities
Beyond its anticancer properties, 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence indicating potential anti-inflammatory properties that warrant further investigation.
Material Science Applications
In addition to its biomedical applications, this compound is also being explored for use in material science. Its unique electronic properties make it a candidate for developing efficient light-emitting materials for organic light-emitting diodes (OLEDs).
Synthesis and Production
The synthesis of 7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step synthetic routes that include cyclization reactions. Common methods include:
- Oxidative Cyclization : Utilizing oxidizing agents like sodium hypochlorite or manganese dioxide.
- Substitution Reactions : Involving nucleophilic substitution at nitrogen positions.
These synthetic strategies are crucial for producing the compound in sufficient quantities for research and potential industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent serves as a reactive site for nucleophilic aromatic substitution (NAS). This reaction is facilitated by the electron-withdrawing nature of the pyrido-triazolo-pyrimidine core, which activates the bromine atom for displacement.
Example reaction :
Reported conditions :
-
Nucleophiles : Amines, alkoxides, or thiols
-
Catalysts : CuI or Pd-based catalysts for cross-coupling (e.g., Buchwald-Hartwig amination)
-
Solvents : DMF or THF at 80–120°C
Data from analogous systems :
| Nucleophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| NH₂Ph | CuI | 72 | |
| OMe⁻ | Pd(PPh₃)₄ | 65 |
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Reaction pathway :
Key findings :
-
Oxidants : H₂O₂ (30%) for sulfoxides, m-CPBA for sulfones
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Solvents : Dichloromethane or acetic acid
-
Reaction time : 2–6 hours at 0–25°C
Comparative oxidation yields :
| Oxidant | Product | Yield (%) |
|---|---|---|
| H₂O₂ | Sulfoxide | 88 |
| m-CPBA | Sulfone | 76 |
Cycloaddition and Ring Functionalization
The triazole and pyrimidine rings participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles. These reactions expand the heterocyclic framework.
Example :
Conditions :
-
Catalyst : Ru(II) complexes
-
Temperature : 60–80°C
-
Solvent : Toluene
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrimidine ring undergoes EAS at positions activated by the adjacent nitrogen atoms.
Reported substitutions :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | C-5 | 63 |
| Br₂ | C-7 | 58 |
Mechanistic insight :
Nitration occurs preferentially at C-5 due to resonance stabilization of the intermediate sigma complex .
Reduction of the Pyrido Core
Selective reduction of the pyridine ring to a dihydropyridine derivative has been achieved using NaBH₄ in the presence of Lewis acids.
Reaction :
Key data :
-
Solvent : EtOH
-
Yield : 81%
-
Selectivity : >95% for mono-reduction
Hydrolysis and Ring-Opening Reactions
Under strongly acidic or basic conditions, the triazole ring undergoes hydrolysis, leading to ring-opening products.
Conditions :
-
Acidic : HCl (6M), reflux, 8h → Amide derivatives
-
Basic : NaOH (10%), 60°C, 6h → Carboxylate intermediates
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine in the target compound may offer stronger halogen bonding than chlorine () or fluorine (), influencing target affinity .
- Ring Modifications: Thiazolo () or chromeno () fused systems exhibit distinct π-π stacking and planarity compared to the pyrido-triazolo core of the target compound, affecting solubility and membrane permeability .
Physicochemical and Stability Considerations
- Solubility: The nitro analog () has lower aqueous solubility (308.25 g/mol, NO₂ group) compared to the target compound’s bromophenyl (-Br) and methylthio (-SMe) balance .
- Planarity and Crystal Packing : Tetrazolo analogs () exhibit planar pyrimidine-tetrazole fusion with π-π stacking, whereas the target’s pyrido-triazolo core may adopt a puckered conformation, affecting crystallinity and bioavailability .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. Key steps include:
- Triazole ring formation : Use hydrazine hydrate under reflux conditions in ethanol to form the triazole core .
- Pyrimidine ring construction : Employ condensation reactions with substituted pyrimidine precursors, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .
- Substituent introduction : Introduce the 4-bromophenyl and methylthio groups via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .
Q. Optimization Strategies :
- Use catalytic additives (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Q. Table 1: Comparison of Synthetic Approaches
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Hydrazine reflux | Ethanol, 6 h reflux | 60–75% | |
| Additive-assisted | p-TsOH, DMF, 100°C | 82–88% | |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DME | 70–78% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions and regiochemistry. For example, the methylthio group (δ ~2.5 ppm in 1H NMR) and bromophenyl aromatic protons (δ ~7.3–7.8 ppm) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···Br and π-π stacking) to validate planar heterocyclic systems .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 430.02 for C₁₈H₁₂BrN₅OS) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and stability?
Methodological Answer:
- DFT/MOPAC calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Geometry optimization using PM3 parameters aligns with crystallographic data .
- Molecular docking : Screen against biological targets (e.g., kinases) to rationalize observed antiproliferative activity. Use software like AutoDock Vina with receptor PDB files .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application | Reference |
|---|---|---|---|
| HOMO-LUMO gap | 4.2 eV (DFT/B3LYP) | Reactivity prediction | |
| Docking affinity | -9.2 kcal/mol (Vina) | Target binding analysis |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., cell line: MCF-7 vs. HeLa; incubation time: 48 vs. 72 hours) .
- Control experiments : Test metabolite interference (e.g., serum stability assays) and validate target engagement via Western blotting or enzymatic inhibition assays .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What environmental fate studies are relevant for assessing ecological risks?
Methodological Answer:
- Persistence analysis : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor half-life (t₁/₂) via LC-MS/MS .
- Ecotoxicology assays : Evaluate Daphnia magna or algal toxicity (EC₅₀) under standardized OECD 202/201 protocols .
Q. How can crystallographic data inform structural modifications for enhanced bioactivity?
Methodological Answer:
- Intermolecular interaction analysis : Identify key contacts (e.g., C–H···N/Br) that stabilize the crystal lattice. Modify substituents to mimic these interactions in target binding pockets .
- Torsional angle adjustments : Alter substituent dihedral angles (e.g., bromophenyl twist) to improve solubility or reduce steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
